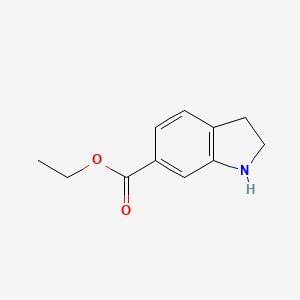

Ethyl indoline-6-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXBELNNLRIRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652938 | |

| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350683-40-8 | |

| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Indoline-6-carboxylate

Abstract

Ethyl indoline-6-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active agents and functional materials. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable intermediate. Two principal strategies are detailed: the direct reductive cyclization of a substituted nitroaromatic precursor and the sequential synthesis of an indole intermediate followed by catalytic hydrogenation. This document offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and a comparative analysis to aid in route selection for specific research and development objectives.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of the indoline scaffold can be approached from several distinct strategic standpoints. A retrosynthetic analysis of the target molecule, this compound, reveals two logical and industrially relevant bond disconnection strategies.

-

C4-N Bond Formation via Reductive Cyclization: This approach involves disconnecting the C4-N bond of the indoline ring. The synthesis begins with a suitably substituted benzene ring, such as ethyl 4-chloro-3-nitrobenzoate. A two-carbon unit with a terminal amine or hydroxyl group is introduced at the C4 position via nucleophilic aromatic substitution. Subsequent reduction of the nitro group to an amine initiates an intramolecular cyclization to form the indoline ring. This convergent strategy is often favored for its efficiency.

-

Reduction of the C2=C3 Bond: This strategy involves the initial synthesis of the corresponding aromatic indole, ethyl 1H-indole-6-carboxylate. The indoline is then obtained through the selective catalytic hydrogenation of the C2=C3 double bond. While potentially involving more steps to construct the indole precursor, this route allows for late-stage diversification of the indole core before reduction and can leverage the extensive literature on indole synthesis.

The following diagram illustrates these two primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Synthesis via Reductive Cyclization

This pathway is a robust and direct method for constructing the indoline nucleus. It leverages a cascade reaction where the reduction of an aromatic nitro group provides the amine nucleophile required for the final ring-closing step.

Pathway Overview

The synthesis commences with a commercially available substituted nitrobenzoate. A nucleophilic aromatic substitution reaction introduces the N-ethyl side chain, followed by a one-pot reduction and cyclization to yield the target indoline.

Caption: Reductive cyclization pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate

This reaction is a nucleophilic aromatic substitution where the chlorine atom on the benzene ring is displaced by the amino group of ethanolamine. The presence of an electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards this substitution. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary nucleophile.

-

Protocol:

-

Dissolve ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate (1.0 mmol) in dry dichloromethane (10.0 mL) in a round-bottom flask under an inert atmosphere.[1][2]

-

Add N,N-diisopropylethylamine (DIPEA) (1.1 mmol) to the stirred solution.[1]

-

Slowly add ethanolamine (1.1 mmol) dropwise to the reaction mixture.[1]

-

Allow the reaction to stir overnight at room temperature.[1]

-

Upon completion (monitored by TLC), wash the reaction mixture with 10% aqueous Na₂CO₃ (3 x 10 mL).

-

Dry the combined organic fractions over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

-

Step 2: Reductive Cyclization to this compound

This key step involves the catalytic hydrogenation of the nitro group to an aniline. The resulting amino group, being in proximity to the hydroxyethyl side chain, undergoes an acid-catalyzed intramolecular cyclization. The hydroxyl group is likely protonated, leaves as water, and the aniline nitrogen attacks the resulting carbocation to form the five-membered ring.

-

Protocol:

-

To a solution of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate (1.0 mmol) in ethanol (20 mL), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or a few drops of acetic acid).[3]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi to atmospheric pressure) and stir vigorously at room temperature or with gentle heating (e.g., 80 °C) until the uptake of hydrogen ceases.[3][4]

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford pure this compound.

-

Data Summary

| Step | Reactants | Reagents | Conditions | Yield | Reference |

| 1 | Ethyl 4-chloro-3-nitrobenzoate, Ethanolamine | DIPEA, DCM | Room Temp, Overnight | High | [1] |

| 2 | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | H₂, 10% Pd/C | EtOH, Acid (cat.), 80 °C | Good to High | [3][4] |

Chapter 3: Synthesis via Hydrogenation of Ethyl Indole-6-carboxylate

This alternative pathway first constructs the aromatic indole ring system, which is then selectively reduced to the corresponding indoline. This approach is valuable when indole-based intermediates are readily available or when specific substitution patterns are more easily installed at the indole stage.

Pathway Overview

The synthesis typically begins with a Fischer indole synthesis to create the indole core, followed by a selective hydrogenation of the pyrrole ring.

Caption: Synthesis via Fischer Indole reaction and subsequent hydrogenation.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-indole-6-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for forming indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] The reaction proceeds through a hydrazone intermediate, which undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5][8]

-

Protocol:

-

Combine 4-hydrazinobenzoic acid (1.0 equiv.) and a suitable three-carbon carbonyl compound (e.g., pyruvic acid or ethyl pyruvate, 1.1 equiv.) in a suitable solvent such as ethanol or acetic acid.[6]

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5]

-

Heat the reaction mixture to reflux for several hours until the formation of the indole-6-carboxylic acid is complete (monitored by TLC).

-

Cool the mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration.

-

To obtain the ethyl ester, suspend the crude indole-6-carboxylic acid in absolute ethanol and add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours (Fischer esterification).

-

After cooling, neutralize the mixture and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry, concentrate, and purify the product by column chromatography or recrystallization.

-

Step 2: Catalytic Hydrogenation to this compound

The hydrogenation of the electron-rich indole ring to an indoline can be challenging due to potential catalyst poisoning by the nitrogen atom and over-reduction of the benzene ring.[7] An effective modern approach utilizes a platinum-on-carbon catalyst in water with a Brønsted acid co-catalyst, which protonates the indole at the C3 position to form an iminium ion, disrupting the aromaticity and facilitating selective reduction.[7]

-

Protocol:

-

Suspend ethyl 1H-indole-6-carboxylate (1.0 mmol) and p-toluenesulfonic acid (p-TSA, 1.1 mmol) in water or ethanol (10 mL).[7]

-

Add 5% Platinum on carbon (Pt/C) catalyst (5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.[7]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through Celite to remove the catalyst, washing with the reaction solvent.

-

Neutralize the filtrate with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by silica gel chromatography to yield this compound.

-

Data Summary

| Step | Method | Key Reagents | Conditions | Key Features | Reference |

| 1 | Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid catalyst, Heat | Versatile, classic method | [5][6] |

| 2 | Catalytic Hydrogenation | Pt/C, p-TSA, H₂ | Water or EtOH, RT | Green solvent, high selectivity | [7] |

Chapter 4: Comparative Analysis and Process Optimization

| Feature | Reductive Cyclization Pathway | Indole Hydrogenation Pathway |

| Overall Strategy | Convergent, direct formation of the indoline ring. | Linear, sequential formation of indole then indoline. |

| Step Count | Generally shorter (2-3 steps from commercial materials). | Generally longer due to indole synthesis and esterification. |

| Starting Materials | Relies on substituted nitroaromatics (e.g., ethyl 4-chloro-3-nitrobenzoate). | Relies on substituted hydrazines (e.g., 4-hydrazinobenzoic acid). |

| Key Challenges | Ensuring complete cyclization without side reactions. | Controlling selectivity during hydrogenation to avoid over-reduction; potential catalyst poisoning.[7] |

| Advantages | High overall efficiency, often one-pot for the key step. | Allows access to a wide range of indole analogues before reduction; leverages well-established indole chemistry. |

Optimization Insights:

-

For Reductive Cyclization: The choice of reducing agent is critical. Catalytic hydrogenation (Pd/C, Pt/C) is often cleaner and higher yielding than chemical reductants (Fe/acid, SnCl₂), though the latter can be more cost-effective on a large scale. The acid catalyst in the cyclization step is crucial for activating the hydroxyl group for elimination.

-

For Indole Hydrogenation: The key to success is the acid co-catalyst (like p-TSA), which generates the reactive iminium ion intermediate and prevents catalyst poisoning.[7] Catalyst loading and hydrogen pressure may need to be optimized depending on the specific indole substrate to balance reaction rate and selectivity.[7] Using water as a solvent is an environmentally benign choice that can also prevent polymerization side reactions.[7]

Conclusion

The synthesis of this compound can be reliably achieved through two primary, robust pathways. The reductive cyclization of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate offers a highly efficient and direct route, making it attractive for streamlined synthesis. Alternatively, the hydrogenation of a pre-formed ethyl indole-6-carboxylate provides strategic flexibility, allowing for modifications at the indole stage before reduction to the final target. The choice between these pathways will depend on the specific project goals, including the availability of starting materials, desired scale, and the need for analogue synthesis. Both methods are well-documented and provide reliable access to this important synthetic intermediate.

References

- 1. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-butylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

Ethyl Indoline-6-Carboxylate: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Value of the Indoline Scaffold

In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold"—a core structure demonstrating a remarkable capacity to bind to a diverse array of biological targets. This versatility has cemented its role as a cornerstone in the development of novel therapeutics. Unlike its aromatic counterpart, indole, the saturated heterocyclic ring of indoline imparts a three-dimensional geometry that can be pivotal for achieving specific and high-affinity interactions within protein binding pockets. This guide provides an in-depth technical overview of Ethyl Indoline-6-carboxylate, a key building block in the synthesis of pharmacologically active agents, offering insights into its chemical properties, structure, synthesis, and potential applications in modern drug discovery.

Structural and Chemical Properties of this compound

This compound is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrolidine ring, with an ethyl carboxylate group attached at the 6-position of the indoline core.

Chemical Structure

The structure of this compound is characterized by the fusion of an aromatic benzene ring and a saturated five-membered nitrogen-containing ring. The ethyl ester functional group at the 6-position provides a crucial handle for further chemical modifications.

Caption: Chemical structure of this compound.

Physicochemical Properties

While comprehensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 350683-40-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic, pyrrolidine, and ethyl ester protons. A publicly available ¹H NMR spectrum supports the assigned structure.[1]

-

¹³C NMR Spectroscopy: Carbon NMR would show distinct peaks for the aromatic, aliphatic, and carbonyl carbons.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Synthesis of this compound

Synthetic Strategy Overview

The proposed synthesis involves:

-

Step 1: Synthesis of the Precursor, Ethyl Indole-6-carboxylate. This can be achieved through various indole synthesis methods, such as the Fischer, Reissert, or Bartoli indole synthesis, followed by esterification.

-

Step 2: Catalytic Hydrogenation of Ethyl Indole-6-carboxylate. The indole ring is reduced to an indoline ring using a suitable catalyst and hydrogen source.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

The following protocol is a representative procedure based on general methods for indole synthesis and reduction. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Ethyl Indole-6-carboxylate

This step can be adapted from established procedures for the synthesis of substituted indoles.[2]

-

Reaction Setup: To a solution of indole-6-carboxylic acid (1 equivalent) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to this compound

The reduction of the indole to an indoline can be achieved via catalytic hydrogenation.[3]

-

Reaction Setup: In a high-pressure reaction vessel, dissolve ethyl indole-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of platinum on carbon (Pt/C, 5-10 wt%).

-

Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Discovery

The indoline-6-carboxylate scaffold is a valuable pharmacophore in the design of novel therapeutic agents, particularly in oncology. While specific applications of the ethyl ester are not extensively documented, the closely related methyl indolinone-6-carboxylates have been identified as potent angiokinase inhibitors.[4]

Rationale for Pharmacological Activity

The indoline structure offers several advantages in drug design:

-

Three-Dimensionality: The non-planar structure of the indoline ring allows for more specific interactions with the binding sites of biological targets compared to the planar indole ring.[5]

-

Hydrogen Bonding: The nitrogen atom in the indoline ring can act as a hydrogen bond donor or acceptor, facilitating key interactions with protein residues.[5]

-

Modulation of Physicochemical Properties: The indoline core can be readily functionalized to optimize properties such as solubility, lipophilicity, and metabolic stability.

Potential Therapeutic Targets

Derivatives of indole-6-carboxylic acid have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The indoline-6-carboxylate moiety can serve as a crucial anchor for binding to the ATP-binding pocket of these kinases.

References

- 1. This compound(350683-40-8) 1H NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Ethyl Indoline-6-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Indoline Scaffold

The indoline nucleus, a privileged scaffold in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities. This guide focuses on a specific, promising class: ethyl indoline-6-carboxylate derivatives. These compounds have emerged as versatile candidates for therapeutic development, exhibiting significant potential in oncology, inflammation, and infectious diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current landscape but also actionable, field-proven insights into their synthesis, evaluation, and mechanisms of action. Our objective is to bridge the gap between theoretical knowledge and practical application, empowering you to accelerate your research and development endeavors in this exciting area of medicinal chemistry.

Anticancer Activity: Targeting the Engines of Malignancy

This compound derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key regulators of cell proliferation and survival, such as receptor tyrosine kinases (RTKs).

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

A prominent mechanism of action for this class of compounds is the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1] Aberrant activation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[1] Similarly, VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[1] By targeting these kinases, this compound derivatives can simultaneously halt tumor cell proliferation and cut off their nutrient supply.

Molecular docking studies have revealed that these derivatives can effectively bind to the active sites of EGFR and VEGFR-2, mimicking the interactions of known inhibitors like erlotinib and sorafenib.[2][3] This binding prevents the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 4a | EGFR | HepG2 | 12.5 | [2][3] |

| HCT-116 | 15.2 | [2][3] | ||

| A549 | 18.9 | [2][3] | ||

| 6c | VEGFR-2 | HepG2 | 10.8 | [2][3] |

| HCT-116 | 13.5 | [2][3] | ||

| A549 | 16.3 | [2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have shown significant anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory conditions.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these derivatives are attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production. Some derivatives have also been shown to inhibit protein denaturation, a hallmark of inflammation.[4]

The NF-κB signaling pathway is a central regulator of inflammation.[5] Certain indoline derivatives can suppress the activation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators like TNF-α and IL-6.[5]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed using various in vitro assays.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 4a | Protein Denaturation Inhibition | 62.2 | [4] |

| 4b | Protein Denaturation Inhibition | 60.7 | [4] |

Experimental Protocol: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process that contributes to inflammation.[4]

Detailed Steps:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) solution and the test compound at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 57°C for 3 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

While the exact antimicrobial mechanisms for all derivatives are not fully elucidated, it is believed that they may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the indoline scaffold likely facilitates its passage through microbial cell walls.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Indole Derivative 3d | S. aureus | 3.125 | [6] |

| MRSA | 3.125 | [6] | |

| E. coli | 6.25 | [6] | |

| C. krusei | 3.125 | [6] |

Note: Data for a closely related indole derivative is presented due to limited specific data on this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

-

Compound Dilution: Perform serial twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Controls: Include a positive control (microbes in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below.

General Synthetic Scheme

Caption: A generalized synthetic pathway for this compound derivatives.

A common synthetic approach involves the initial N-alkylation of a suitable indole-6-carboxylate ester, followed by hydrazinolysis to form the corresponding carbohydrazide. This intermediate can then be reacted with various electrophiles to generate a diverse library of derivatives. For instance, reaction with isothiocyanates can yield carbothioamide derivatives, which can be further cyclized to form oxadiazoles.[2][3]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics with diverse biological activities. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with well-defined mechanisms of action, underscore their potential to address significant unmet medical needs.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and toxicological profiles.

-

Exploration of Novel Biological Targets: Investigating the effects of these derivatives on other relevant biological pathways and targets to uncover new therapeutic applications.

This guide provides a solid foundation for researchers to build upon, and it is with great anticipation that we await the future discoveries and innovations that will undoubtedly emerge from the continued exploration of these versatile molecules.

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. athmicbiotech.com [athmicbiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. integra-biosciences.com [integra-biosciences.com]

Discovery and Synthesis of Novel Indole-6-Carboxylate Esters: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, derivatives functionalized at the 6-position, such as indole-6-carboxylate esters, serve as crucial intermediates and target compounds in drug discovery.[3][4] These esters are synthetic precursors for molecules targeting receptor tyrosine kinases like EGFR and VEGFR-2, highlighting their potential in developing anti-proliferative agents.[4][5] This guide provides an in-depth exploration of the strategic synthesis, purification, and characterization of novel indole-6-carboxylate esters. We will dissect both classical and modern transition-metal-catalyzed methodologies, emphasizing the rationale behind experimental choices to empower researchers in this vital area of chemical science.

The Strategic Importance of the Indole-6-Carboxylate Scaffold

The indole ring system is a cornerstone of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids.[6][7] The introduction of a carboxylate ester at the C-6 position provides a versatile chemical handle for several reasons:

-

Modulation of Physicochemical Properties: The ester group can be tailored to fine-tune solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

-

Bioisosteric Replacement: It can act as a bioisostere for other functional groups, enabling the exploration of structure-activity relationships (SAR).

-

Synthetic Versatility: The ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to alcohols, providing a gateway to a diverse library of analogues.[3]

Recent studies have underscored the potential of indole-6-carboxylic acid derivatives as potent inhibitors of key signaling pathways in oncology, making their synthesis a high-priority endeavor for medicinal chemists.[4][5]

Synthetic Pathways to the Indole Core

The construction of the core indole ring is the foundational challenge. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.

Classical Indole Syntheses

These time-honored methods remain relevant for specific applications, though they often require harsh conditions.

-

Fischer Indole Synthesis: This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[8][9] It is a robust method for producing a wide range of substituted indoles. The primary drawback is the need for strongly acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[10]

-

Bischler-Möhlau Indole Synthesis: This pathway constructs a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative.[11] While useful, its application can be limited by poor yields and a lack of predictable regioselectivity, often yielding a mixture of isomers.[11][12]

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and greater control over regioselectivity.[13][14]

-

Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[15][16] This method is exceptionally versatile, accommodating a wide array of functional groups on both starting materials.[17] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aniline, alkyne insertion, and subsequent intramolecular cyclization.[15][18]

-

Hegedus Indole Synthesis: This approach utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[19][20] It provides a direct route to the indole core from readily accessible precursors.

The workflow for synthesizing a target indole-6-carboxylate ester typically begins with the construction of the indole ring, followed by esterification.

Caption: General experimental workflow for indole-6-carboxylate ester synthesis.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision based on a trade-off between efficiency, cost, and substrate scope.

| Method | Starting Materials | Conditions | Advantages | Limitations |

| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Strong Acid (Brønsted or Lewis), High Temp. | Widely applicable, readily available starting materials.[21] | Harsh conditions, not suitable for sensitive substrates.[8] |

| Bischler-Möhlau | α-Bromo-ketone, Aniline | High Temp. | Access to 2-arylindoles.[11] | Often low yields, poor regiocontrol, harsh conditions.[12] |

| Larock Synthesis | o-Haloaniline, Alkyne | Pd Catalyst, Base, Milder Temp. (60-110 °C) | Excellent functional group tolerance, high yields, versatile.[15][17] | Requires palladium catalyst, potential cost factor. |

| Hegedus Synthesis | o-Alkenyl aniline | Pd(II) Reagent | Direct cyclization of alkenyl anilines.[19] | Stoichiometric palladium use in original protocol. |

Detailed Experimental Protocols

Herein, we provide trusted, self-validating protocols for the synthesis and purification of a representative ethyl indole-6-carboxylate derivative.

Protocol 4.1: Synthesis of 2,3-Diphenyl-1H-indole-6-carboxylic acid via Larock Annulation

This protocol is adapted from the seminal work by Richard C. Larock, demonstrating the power of palladium catalysis.[15][17]

Rationale: The Larock synthesis is chosen for its superior functional group tolerance, allowing for the direct use of a starting material containing a carboxylic acid group, which might be incompatible with harsher, classical methods.

Materials:

-

4-Amino-3-iodobenzoic acid

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂), add 4-amino-3-iodobenzoic acid (1.0 eq), diphenylacetylene (1.1 eq), K₂CO₃ (3.0 eq), and PPh₃ (0.05 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

Degas the solution by bubbling N₂ through it for 15 minutes.

-

Add Pd(OAc)₂ (0.02 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with 1 M HCl (aq) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indole-6-carboxylic acid.

Caption: Simplified catalytic cycle for the Larock Indole Synthesis.

Protocol 4.2: Fischer Esterification to Ethyl 2,3-Diphenyl-1H-indole-6-carboxylate

Rationale: This is a straightforward, cost-effective method for converting a carboxylic acid to its corresponding ethyl ester, driven by Le Chatelier's principle using an excess of ethanol.

Materials:

-

Crude 2,3-diphenyl-1H-indole-6-carboxylic acid

-

Ethanol (200 proof), absolute

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dean-Stark apparatus (optional, but recommended)

Procedure:

-

Combine the crude indole-6-carboxylic acid and a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-5 mol%) to the stirring solution.

-

Fit the flask with a reflux condenser (and optionally a Dean-Stark trap to remove water) and heat the mixture to reflux (approx. 80 °C).

-

Maintain reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the bulk of the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with water, then brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Protocol 4.3: Purification by Column Chromatography

Rationale: Column chromatography is the standard and most effective method for separating the desired ester from unreacted starting materials, byproducts, and baseline impurities.[22] Indoles can be sensitive to the acidic nature of silica gel; therefore, deactivation with a base is a prudent measure to prevent product degradation.[22]

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes and Ethyl Acetate (HPLC grade)

-

Triethylamine (optional, for deactivation)

-

Crude indole-6-carboxylate ester

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). For acid-sensitive indoles, add 0.5-1% triethylamine to the eluent mixture.[22]

-

Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

-

Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes) to elute the compounds.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl indole-6-carboxylate ester as a solid or oil.

Characterization and Data Analysis

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the primary structural map of the molecule, confirming the connectivity of atoms and the substitution pattern on the indole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (via the molecular ion peak, [M+H]⁺) and offers structural clues through characteristic fragmentation patterns.[23][24] The loss of the ester group is a common fragmentation pathway for these derivatives.

Table of Expected Spectroscopic Data for a Representative Ester

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the indole and phenyl rings (δ 7.0-8.5 ppm).- NH proton of the indole (broad singlet, δ > 8.0 ppm).- Quartet and triplet for the ethyl ester (δ ~4.4 and ~1.4 ppm, respectively). |

| ¹³C NMR | - Carbonyl carbon of the ester (δ ~165-170 ppm).- Aromatic carbons (δ ~110-140 ppm).- Methylene and methyl carbons of the ethyl group (δ ~61 and ~14 ppm). |

| High-Res MS | - Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula. |

| FT-IR | - N-H stretch (~3300-3400 cm⁻¹).- C=O stretch of the ester (~1700-1720 cm⁻¹). |

Conclusion and Future Directions

The synthesis of novel indole-6-carboxylate esters is a dynamic and enabling field within medicinal chemistry. While classical methods laid the groundwork, modern palladium-catalyzed reactions like the Larock synthesis have become the gold standard, offering unparalleled efficiency and scope.[25] The protocols and rationale detailed in this guide provide a robust framework for researchers to confidently synthesize, purify, and characterize these high-value compounds.

Future research will likely focus on developing even more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant metals, and expanding the application of these esters in the synthesis of complex, biologically active molecules targeting a range of human diseases.[26]

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in the synthesis of indoles from alkynes and nitrogen sources - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

- 19. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 20. Hegedus indole synthesis - Wikiwand [wikiwand.com]

- 21. testbook.com [testbook.com]

- 22. benchchem.com [benchchem.com]

- 23. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 25. Blog Posts [dukevertices.org]

- 26. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl indoline-6-carboxylate

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of Ethyl indoline-6-carboxylate, a heterocyclic scaffold of significant interest in synthetic and medicinal chemistry. Moving beyond a mere recitation of data, this document elucidates the causal logic behind the analytical strategy, integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We detail field-proven protocols, from optimal sample preparation to data acquisition and interpretation, establishing a self-validating workflow. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously confirm the molecular structure of this compound with the highest degree of scientific integrity.

Introduction: The Scientific Imperative for Unambiguous Characterization

This compound is a key heterocyclic building block. The indoline core is a "privileged scaffold" found in numerous natural products and pharmacologically active compounds.[1][2] Its precise structure, including the substitution pattern on the aromatic ring and the integrity of the dihydro-pyrrole moiety, is critical to its function as a synthetic intermediate. Any ambiguity in its characterization can lead to significant downstream consequences in a research and development pipeline, including loss of time, resources, and the generation of erroneous biological data.

Therefore, a robust, multi-technique approach is not merely academic but essential for program success. This guide employs two powerful and orthogonal analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed atomic map of the molecule, confirming the connectivity of protons (¹H) and carbons (¹³C) and revealing the intricate details of their chemical environments.

-

Mass Spectrometry (MS): To determine the precise molecular weight and elemental formula, offering absolute confirmation of the compound's composition.

By synergizing these methods, we create a self-validating system where the data from one technique corroborates the findings of the other, leading to an irrefutable structural assignment.

The Subject Molecule: this compound

Before delving into the analysis, it is crucial to establish the hypothesized structure. This allows for the prediction of spectral features against which experimental data can be compared.

Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight (Monoisotopic): 191.0946 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive information regarding the specific arrangement and connectivity of atoms in a molecule. We will perform both ¹H (proton) and ¹³C (carbon-13) NMR experiments.

Rationale for Experimental Choices & Protocol

Expertise in Action: Why These Steps?

The protocol below is not arbitrary. Each choice is deliberate, designed to maximize data quality and ensure an unambiguous result.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. Its rationale is threefold: it readily dissolves a wide range of moderately polar organic compounds like our target, its residual proton signal (δ ~7.26 ppm) appears in a region unlikely to overlap with our aromatic signals, and it is relatively inexpensive for routine analysis.[3][4][5] An alternative for more polar compounds would be DMSO-d₆, but its high boiling point can make sample recovery difficult.[4]

-

Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal.[4] This ensures a strong enough signal for efficient data acquisition, especially for the less sensitive ¹³C nucleus, without causing issues of solubility or line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (or the residual solvent peak is used as a secondary reference). TMS provides a sharp singlet at 0.00 ppm, a region where few other organic protons resonate, serving as a universal reference point for chemical shifts.[5]

Step-by-Step Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial. The sample must be free of residual solvents from synthesis.

-

Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If any solid remains, the solution must be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent solid particles from degrading the magnetic field homogeneity.[6]

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[4]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Data Interpretation: Decoding the Spectra

The acquired spectra are a rich source of structural information. We will analyze the chemical shift (δ), signal integration, and multiplicity (splitting pattern) for each signal.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a proton census of the molecule. We expect to see signals corresponding to the three distinct aromatic protons, the two aliphatic CH₂ groups of the indoline ring, the NH proton, and the ethyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d (J ≈ 7.8 Hz) | 1H | H-7 | Doublet due to coupling with H-5. Deshielded by the adjacent ester group. |

| ~7.65 | s | 1H | H-5 | Appears as a singlet or a narrow doublet of doublets. Positioned between two substituents. |

| ~6.80 | d (J ≈ 7.8 Hz) | 1H | H-4 | Doublet due to coupling with H-5. Shielded by the electron-donating nitrogen atom. |

| ~4.35 | q (J ≈ 7.1 Hz) | 2H | -OCH₂ CH₃ | Quartet due to coupling with the three adjacent methyl protons. Deshielded by the ester oxygen. |

| ~4.10 (broad) | s | 1H | NH | Often a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift can be variable. |

| ~3.60 | t (J ≈ 8.4 Hz) | 2H | C2-H₂ | Triplet due to coupling with the adjacent C3 protons. Deshielded by the adjacent nitrogen atom. |

| ~3.10 | t (J ≈ 8.4 Hz) | 2H | C3-H₂ | Triplet due to coupling with the adjacent C2 protons. |

| ~1.38 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ | Triplet due to coupling with the two adjacent methylene protons. |

¹³C NMR Spectral Data (101 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework. We expect 11 distinct signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~150.0 | C7a | Aromatic carbon attached to nitrogen, deshielded. |

| ~131.0 | C3a | Aromatic quaternary carbon. |

| ~129.5 | C5 | Aromatic CH carbon. |

| ~125.0 | C6 | Aromatic carbon attached to the carboxylate group. |

| ~123.0 | C7 | Aromatic CH carbon. |

| ~109.0 | C4 | Aromatic CH carbon, shielded by the adjacent nitrogen. |

| ~60.5 | -OCH₂ CH₃ | Ethyl ester methylene carbon, deshielded by oxygen. |

| ~47.0 | C2 | Aliphatic carbon adjacent to nitrogen. |

| ~29.0 | C3 | Aliphatic carbon adjacent to the aromatic ring. |

| ~14.5 | -OCH₂CH₃ | Ethyl ester methyl carbon. |

Self-Validation via NMR: The data is internally consistent. The classic quartet/triplet pattern for the ethyl group, the two coupled triplets for the C2/C3 protons of the indoline ring, and the distinct signals for the three aromatic protons collectively provide a compelling and self-validating fingerprint for the proposed structure.

Mass Spectrometry Analysis

While NMR establishes the molecular framework, mass spectrometry provides an exact molecular weight and, with high resolution, the elemental formula. This serves as the ultimate confirmation of the compound's identity.

Rationale for Experimental Choices & Protocol

Expertise in Action: Why Electrospray Ionization?

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[7][8][9] This is critical because it minimizes in-source fragmentation, ensuring that the primary species observed is the intact, protonated molecule ([M+H]⁺). This allows for a clear and unambiguous determination of the molecular weight.[10][11]

-

Mode: Positive ion mode is selected because the nitrogen atom in the indoline ring is basic and can be readily protonated to form a stable cation.

Caption: Generalized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500). If available, perform High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement.

Data Interpretation: Confirming the Formula

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₁₁H₁₃NO₂ + H]⁺ | 192.1019 | 192.1021 (example) |

Self-Validation via HRMS: The power of HRMS lies in its precision. An observed mass of 192.1021 is consistent with the elemental formula C₁₁H₁₄NO₂⁺ (the protonated form) to within a few parts per million (ppm). This level of accuracy effectively rules out other possible elemental compositions with the same nominal mass, providing definitive confirmation of the molecular formula.

Potential Fragmentation: Although ESI is soft, some fragmentation may be induced. A logical fragmentation would be the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) from the ester. Observing these fragments can provide additional, albeit secondary, structural confirmation.

Conclusion: A Synergistic and Definitive Characterization

The structural characterization of this compound is definitively achieved through the synergistic application of NMR spectroscopy and mass spectrometry.

-

NMR spectroscopy provided an exhaustive map of the molecule's covalent framework, confirming the connectivity and chemical environment of every proton and carbon atom.

-

High-Resolution Mass Spectrometry furnished an exact mass and elemental composition, validating the molecular formula with a high degree of certainty.

The data from these orthogonal techniques are entirely self-consistent and mutually reinforcing. This in-depth guide provides a robust, logical, and scientifically rigorous workflow that ensures the unambiguous structural elucidation of this compound, a standard applicable to a wide range of small molecule characterization challenges in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. How To [chem.rochester.edu]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Ethyl Indoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Ethyl indoline-6-carboxylate, a key derivative of this scaffold, represents a critical starting material for the synthesis of a diverse array of bioactive molecules. Its strategic placement of functional groups—a nucleophilic secondary amine and a versatile ethyl ester—offers a rich platform for chemical elaboration. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the physical and chemical properties of this compound. More than a mere compilation of data, this document aims to deliver actionable insights, grounded in established scientific principles, to empower your research and development endeavors.

Section 1: Core Physicochemical Characteristics

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of successful laboratory practice, influencing everything from reaction setup to formulation.

Molecular Identity and Physical State

This compound is an off-white to light yellow crystalline solid under standard conditions. Its fundamental molecular attributes are summarized below.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2,3-dihydro-1H-indole-6-carboxylate |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 122765-71-3 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CCN2)C=C1 |

Solubility and Thermal Properties

The solubility and thermal stability of this compound are critical parameters for its handling, storage, and application in various reaction conditions.

| Property | Value |

| Melting Point | 76-80 °C[1] |

| Boiling Point | 342.4°C at 760 mmHg (Predicted)[2] |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its two primary functional groups: the indoline nitrogen and the ethyl ester. This section explores the key transformations that enable its use as a versatile building block.

The Indoline Nitrogen: A Hub for N-Functionalization

The secondary amine within the indoline ring is a potent nucleophile, making it the primary site for introducing molecular diversity. This reactivity is fundamental to modifying the pharmacokinetic and pharmacodynamic properties of resulting compounds.

Logical Framework for N-Functionalization:

Caption: The interplay of reactants in the N-functionalization of this compound.

Expertise in Action: Causality of Reagent Selection

The choice of base and solvent is not arbitrary but a calculated decision to optimize reaction outcomes.

-

Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient for reactions with reactive electrophiles such as benzyl bromide or allyl bromide.[3] Its role is to deprotonate the indoline nitrogen, increasing its nucleophilicity. For less reactive electrophiles, a stronger organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent is preferred to prevent unwanted side reactions.

-

Solvent Choice: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for N-alkylation reactions.[3] They effectively dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering with the nucleophile.

The Ethyl Ester: A Gateway to Diverse Functionalities

The ethyl carboxylate group at the 6-position is a versatile handle that can be readily transformed into other key functional groups, such as carboxylic acids, amides, and alcohols.

Key Ester Transformations:

Caption: Synthetic pathways originating from the ethyl ester functionality.

-

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation.[4] This is typically achieved under basic conditions using reagents like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents. The resulting carboxylic acid is a crucial intermediate for forming amide bonds, a cornerstone of peptide and small molecule drug synthesis.

-

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This transformation opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Section 3: Validated Experimental Protocols

The following protocols are presented as robust starting points for the manipulation of this compound. They are designed to be self-validating, incorporating in-process controls to ensure reliable outcomes.

Protocol for N-Benzylation

Objective: To introduce a benzyl group onto the indoline nitrogen.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq.).

-

Electrophile Addition: Add benzyl bromide (1.2 eq.) to the suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Work-up: Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Ester Hydrolysis

Objective: To convert the ethyl ester to a carboxylic acid.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

-

Base Addition: Add lithium hydroxide monohydrate (2.5 eq.).[4]

-

Reaction: Stir the mixture at room temperature or gently heat to 60°C for several hours.[4]

-

Monitoring (Trustworthiness): Monitor the reaction by TLC until the starting material is no longer visible.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents.

-

Acidification: Dissolve the residue in water and acidify to a pH of ~3-4 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure indoline-6-carboxylic acid.

-

Confirmation: Verify the product's identity and purity via melting point analysis and spectroscopic methods.

References

The Strategic Intermediate: A Technical Guide to Ethyl Indoline-6-carboxylate for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a foundational framework for a multitude of biologically active agents. Its unique three-dimensional geometry and rich electronic properties make it an ideal starting point for the synthesis of novel therapeutics. This guide provides an in-depth technical overview of a key building block within this chemical class: Ethyl indoline-6-carboxylate. We will explore its chemical identity, synthesis, and critical applications in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.

Core Compound Identification and Properties

This compound is an organic compound featuring a bicyclic indoline core with an ethyl ester substituent at the 6-position. This seemingly simple molecule is a versatile intermediate, with the indoline nitrogen and the aromatic ring providing multiple points for chemical modification, while the ethyl ester group can be readily hydrolyzed or converted to other functional groups.

| Property | Value | Source |

| CAS Number | 350683-40-8 | [1][2] |

| Molecular Formula | C11H13NO2 | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Appearance | Dependent on purity and conditions, typically a solid or oil | [3] |

| Solubility | Soluble in many organic solvents, less soluble in water | [3] |

| Purity (typical) | >97% | [1] |

Synthesis of this compound: A Self-Validating Protocol

The most common and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, Ethyl indole-6-carboxylate. The primary challenge in this transformation is preventing over-reduction of the benzene ring or polymerization of the indole starting material under acidic conditions.[1] The following protocol is a robust and self-validating system for achieving high yields of the desired indoline.

Experimental Protocol: Catalytic Hydrogenation of Ethyl Indole-6-carboxylate

Rationale: The use of a platinum-on-carbon catalyst provides a high surface area for the hydrogenation reaction. The addition of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), is crucial. It protonates the C3 position of the indole ring, disrupting the aromaticity of the five-membered ring and forming an iminium ion. This intermediate is more susceptible to hydrogenation than the starting indole. Performing the reaction in an aqueous medium can prevent polymerization of the indole by solvating the reactive iminium ion intermediate.[1]

Materials:

-

Ethyl indole-6-carboxylate

-

Platinum on carbon (Pt/C, 5-10 wt%)

-

p-Toluenesulfonic acid (p-TSA)

-

Ethanol (or water for a greener alternative)

-

Hydrogen gas (H2)

-

Diatomaceous earth (e.g., Celite®)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Setup: In a high-pressure reactor, a solution of Ethyl indole-6-carboxylate in ethanol (or water) is prepared.

-

Catalyst and Acid Addition: To this solution, Pt/C (typically 5 mol%) and p-TSA (10-20 mol%) are added.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst, and the filter cake is washed with ethanol.

-

Neutralization and Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The indoline scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This compound serves as a crucial starting material for the synthesis of compounds targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]

The general strategy involves the functionalization of the indoline nitrogen and subsequent elaboration of the ethyl ester at the 6-position into a pharmacophore that can interact with the kinase active site.

Exemplary Synthetic Application: Pathway to Indole-based Kinase Inhibitors

The following workflow illustrates how this compound can be utilized to synthesize a library of potential kinase inhibitors.

Step 1: N-Alkylation/Arylation: The indoline nitrogen is a nucleophile and can be readily alkylated or arylated to introduce substituents that can occupy the hydrophobic regions of the kinase ATP-binding pocket.

Step 2: Hydrazide Formation: The ethyl ester is converted to a carbohydrazide by reaction with hydrazine hydrate. This transformation is highly efficient and provides a versatile handle for further diversification.

Step 3: Pharmacophore Introduction: The resulting hydrazide can be reacted with a variety of electrophiles, such as isothiocyanates or aldehydes, to generate thiosemicarbazides or hydrazones, respectively. These moieties can form key hydrogen bond interactions within the kinase active site.

Step 4: Cyclization (Optional): The generated intermediates can be cyclized to form heterocycles like oxadiazoles or triazoles, which can further enhance binding affinity and modulate the physicochemical properties of the final compounds.

Caption: Synthetic pathway to kinase inhibitors.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical component of any drug discovery program.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

Hazard Identification:

Based on available safety data sheets for similar compounds, this compound should be handled with care. The GHS hazard statements for structurally related indole carboxylates often include:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Reputable Suppliers

A consistent and reliable supply of starting materials is crucial for any research and development program. The following are some of the reputable suppliers of this compound (CAS: 350683-40-8):

| Supplier | Website |

| AK Scientific, Inc. | --INVALID-LINK-- |

| Appchem | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

| Fluorochem | --INVALID-LINK-- |

| FUJIFILM Wako Chemicals | --INVALID-LINK-- |

Note: This is not an exhaustive list, and availability may vary.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its straightforward synthesis and multiple points for chemical diversification make it an invaluable tool for medicinal chemists, particularly those working on the development of novel kinase inhibitors. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to leverage this important molecule to its full potential in their drug discovery endeavors.

References

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL INDOLE-6-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tandfonline.com [tandfonline.com]